Sodium chenodeoxycholate

Descripción

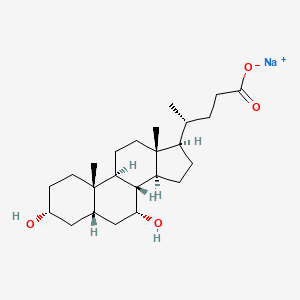

Structure

3D Structure

Propiedades

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-BSWAIDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020260 | |

| Record name | Chenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0899 mg/mL | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-25-9 | |

| Record name | Chenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chenodiol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chenodeoxycholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHENODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GEI24LG0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-171, 165 - 167 °C | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium Chenodeoxycholate for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of sodium chenodeoxycholate, a bile salt crucial for various research applications. The information is presented to facilitate its use in experimental design and execution, with a focus on quantitative data, detailed experimental protocols, and the visualization of its biological signaling pathways.

Core Physicochemical Properties

This compound is the sodium salt of chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol. Its amphiphilic nature, arising from a rigid steroidal backbone and a flexible side chain terminating in a carboxylate group, dictates its physiological function and utility in research.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₉NaO₄ | [1][2] |

| Molecular Weight | 414.55 g/mol | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [1][2] |

| Melting Point | 298 °C (decomposes) | [1] |

| pKa (of Chenodeoxycholic Acid) | ~5.0 | [2] |

Table 2: Solubility of this compound and its Parent Acid

| Solvent | Solute | Solubility | Reference |

| Water | This compound | Soluble | [3] |

| Ethanol | This compound | Soluble | [3] |

| DMF | Chenodeoxycholic Acid | 30 mg/mL | [3] |

| DMF:PBS (pH 7.2) (1:1) | Chenodeoxycholic Acid | 0.5 mg/mL | [3] |

| DMSO | Chenodeoxycholic Acid | 20 mg/mL | [3] |

| Ethanol | Chenodeoxycholic Acid | 20 mg/mL | [3] |

Table 3: Micellar Properties of this compound

| Property | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | 6 mM | 25 °C, unbuffered solution | [4] |

Signaling Pathway Involvement

This compound, through its parent compound chenodeoxycholic acid (CDCA), is a key signaling molecule that activates nuclear and membrane-bound receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

CDCA is a potent natural agonist for FXR, a nuclear receptor highly expressed in the liver and intestine. Activation of FXR by CDCA plays a central role in the feedback regulation of bile acid synthesis and transport.

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

CDCA also activates TGR5, a G-protein-coupled receptor expressed in various tissues, including the liver, intestine, and immune cells. TGR5 activation is involved in regulating energy homeostasis, inflammation, and glucose metabolism.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy

This protocol outlines a common and sensitive method for determining the CMC of this compound by monitoring the fluorescence of pyrene.

Principle: Pyrene exhibits a fluorescence spectrum with several vibronic bands. The ratio of the intensity of the first peak (I₁) to the third peak (I₃) is sensitive to the polarity of the microenvironment. In aqueous solution, this ratio is high. When micelles form, pyrene partitions into the hydrophobic core, leading to a decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.

Materials:

-

This compound

-

Pyrene

-

High-purity water (e.g., Milli-Q)

-

Ethanol (spectroscopic grade)

-

Volumetric flasks and pipettes

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene: Dissolve a small, accurately weighed amount of pyrene in ethanol to prepare a concentrated stock solution (e.g., 1 mM).

-

Prepare a stock solution of this compound: Accurately weigh this compound and dissolve it in high-purity water to prepare a stock solution at a concentration well above the expected CMC (e.g., 50 mM).

-

Prepare a series of dilutions: Create a series of aqueous solutions of this compound with varying concentrations by diluting the stock solution. The concentration range should span below and above the expected CMC (e.g., from 0.1 mM to 20 mM).

-

Add pyrene to each dilution: To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of added ethanol is minimal (e.g., less than 1%) to avoid affecting micellization.

-

Equilibrate the solutions: Allow the solutions to equilibrate for at least 30 minutes at a constant temperature (e.g., 25 °C) in the dark to prevent photodegradation of pyrene.

-

Measure fluorescence spectra: Using a fluorometer, record the fluorescence emission spectrum of each solution from approximately 350 nm to 450 nm, with an excitation wavelength of 334 nm.

-

Determine I₁ and I₃ intensities: From each spectrum, determine the fluorescence intensity of the first peak (I₁, around 373 nm) and the third peak (I₃, around 384 nm).

-

Plot the data: Plot the ratio of I₁/I₃ as a function of the logarithm of the this compound concentration.

-

Determine the CMC: The plot will typically show two linear regions with a transition zone. The CMC is determined from the intersection of the two extrapolated linear portions.

Determination of Solubility

This protocol describes a general method for determining the solubility of this compound in various solvents.

Principle: An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined.

Materials:

-

This compound

-

Solvents of interest (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis)

Procedure:

-

Add excess solute to solvent: In a series of vials, add an excess amount of this compound to a known volume of each solvent to be tested. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the samples: Tightly cap the vials and place them in a shaking incubator or on a magnetic stirrer at a constant temperature. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Separate the solid and liquid phases: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample the supernatant: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the sample (if necessary): Accurately dilute the supernatant with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantify the dissolved solute: Analyze the concentration of this compound in the diluted supernatant using a pre-validated analytical method.

-

Calculate the solubility: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

References

Farnesoid X Receptor (FXR) Activation by Sodium Chenodeoxycholate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily (NR1H4), is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] It functions as an intracellular bile acid sensor, and its activation triggers a cascade of events that modulate the expression of numerous genes involved in metabolic regulation.[1][4] Chenodeoxycholic acid (CDCA), a primary bile acid, is one of the most potent endogenous ligands for FXR.[3] This technical guide provides an in-depth overview of the activation of FXR by sodium chenodeoxycholate (CDC), detailing the signaling pathways, quantitative data on its activity, and key experimental protocols for its study.

Quantitative Data on FXR Activation by Chenodeoxycholate

The potency and efficacy of chenodeoxycholate in activating FXR have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Potency of Chenodeoxycholate (CDCA) as an FXR Agonist

| Parameter | Value | Cell Line/System | Reference |

| EC50 | ~10-17 µM | Reporter Assay | [1][3] |

| Relative Potency | CDCA > Deoxycholic acid (DCA) > Lithocholic acid (LCA) > Cholic acid (CA) | Reporter Assay | [1] |

Table 2: Regulation of Key FXR Target Genes by Chenodeoxycholate (CDCA)

| Target Gene | Regulation | Species/System | Notes | Reference |

| SHP (Small Heterodimer Partner) | Upregulation | Human, Mouse | A primary FXR target gene that mediates repression of other genes. | [5][6][7] |

| BSEP (Bile Salt Export Pump) | Upregulation | Human | Key transporter for bile acid efflux from hepatocytes. | [6] |

| FGF19 (Fibroblast Growth Factor 19) | Upregulation | Human, Mouse | Intestinal hormone that signals to the liver to repress bile acid synthesis. | [1][8][9] |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Downregulation (indirect) | Human, Mouse | Rate-limiting enzyme in bile acid synthesis; repressed via SHP and FGF19 pathways. | [1][2][10] |

| SULT2A1 (Sulfotransferase Family 2A Member 1) | Downregulation | Human, Mouse | Negatively regulated by CDCA-mediated FXR activation. | [11] |

| UGT2B4 (UDP Glucuronosyltransferase 2 Family Member B4) | Upregulation | Human | Involved in the detoxification of bile acids. | |

| ABCB4 (ATP Binding Cassette Subfamily B Member 4) | Upregulation | Human | Important for phospholipid transport into bile. | [12] |

Signaling Pathways of FXR Activation by Chenodeoxycholate

Upon binding of chenodeoxycholate, FXR undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes.[1][3] This binding initiates a cascade of transcriptional regulation.

Hepatic Signaling Pathway

In the liver, FXR activation by CDC directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[2][5] SHP then acts as a transcriptional repressor by interacting with other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), to inhibit the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[2] This creates a negative feedback loop to control bile acid levels. Additionally, activated FXR upregulates the expression of transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP).[1][6]

Caption: Hepatic FXR signaling cascade initiated by chenodeoxycholate.

Intestinal Signaling Pathway

In the intestine, FXR activation by CDC induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho).[1] This binding activates a signaling cascade, primarily through the JNK pathway, which also leads to the repression of CYP7A1 expression, providing an additional layer of feedback regulation on bile acid synthesis.[2]

Caption: Intestinal FXR signaling and its endocrine effect on the liver.

Experimental Protocols

FXR Reporter Gene Assay

This assay is a common method to screen for and characterize FXR agonists. It relies on a reporter gene (e.g., luciferase) whose expression is controlled by an FXR response element.

Principle: Cells are co-transfected with an FXR expression vector and a reporter vector containing a luciferase gene downstream of an FXRE. Activation of FXR by a ligand like CDC leads to the expression of luciferase, and the resulting luminescence is proportional to the extent of FXR activation.[13]

Detailed Methodology:

-

Cell Culture:

-

Use a suitable mammalian cell line such as HEK293T or HepG2.[13]

-

Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.[13]

-

For each well, prepare a transfection mix containing:

-

An FXR expression plasmid.

-

An FXRE-driven luciferase reporter plasmid.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

A suitable transfection reagent according to the manufacturer's protocol.

-

-

Incubate the cells with the transfection mix for 4-6 hours, then replace with fresh culture medium.[13]

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound (typically ranging from 0.1 µM to 100 µM) or a vehicle control.

-

Incubate for another 18-24 hours.

-

-

Luminescence Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase readings to the Renilla luciferase readings.

-

Plot the normalized luciferase activity against the log of the CDC concentration to determine the EC50 value.

-

Caption: Workflow for a typical FXR luciferase reporter gene assay.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the in vivo binding of FXR to the promoter regions of its target genes.

Principle: Living cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to FXR is used to immunoprecipitate the FXR-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR to quantify the enrichment of specific promoter sequences.[14][15]

Detailed Methodology:

-

Cell Culture and Cross-linking:

-

Culture hepatocytes or other FXR-expressing cells to confluency.

-

Treat cells with this compound or a vehicle control for a specified time.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[14]

-

Quench the cross-linking reaction by adding glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells.

-

Sonicate the cell lysate to shear the chromatin into fragments of 200-500 bp.[15]

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-FXR antibody or a control IgG.[15]

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a PCR purification kit.

-

Use quantitative PCR (qPCR) with primers specific to the FXRE-containing promoter regions of target genes (e.g., SHP, BSEP) to determine the enrichment of these sequences in the FXR-immunoprecipitated DNA compared to the IgG control.

-

Conclusion

This compound is a key endogenous activator of the farnesoid X receptor, playing a central role in the feedback regulation of bile acid synthesis and overall metabolic homeostasis.[1][3] Understanding the molecular mechanisms of FXR activation by CDC, supported by robust quantitative data and detailed experimental protocols, is crucial for researchers in the field and for the development of novel therapeutics targeting metabolic and cholestatic liver diseases.[16] The signaling pathways and experimental workflows detailed in this guide provide a solid foundation for further investigation into the complex regulatory networks governed by FXR.

References

- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bile acid signaling pathways increase stability of Small Heterodimer Partner (SHP) by inhibiting ubiquitin–proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. Bile acids inhibit duodenal secretin expression via orphan nuclear receptor small heterodimer partner (SHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fibroblast Growth Factor 15/19 Expression, Regulation, and Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 11. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Regulation of Chromatin Accessibility by the Farnesoid X Receptor Is Essential for Circadian and Bile Acid Homeostasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sodium Chenodeoxycholate in Cholesterol Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which sodium chenodeoxycholate (CDCA), a primary bile acid, modulates cholesterol homeostasis. The document details its effects on cholesterol synthesis, absorption, and conversion to bile acids, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction to this compound

This compound (CDCA) is a naturally occurring primary bile acid synthesized from cholesterol in the liver.[1][2] Beyond its classical role in the emulsification and absorption of dietary fats and fat-soluble vitamins, CDCA is a key signaling molecule that actively regulates several metabolic pathways central to maintaining cholesterol balance.[1][3] Its therapeutic application in the dissolution of cholesterol gallstones has paved the way for a deeper understanding of its intricate influence on cholesterol metabolism.[4][5][6][7] This guide elucidates the molecular mechanisms underpinning CDCA's function, providing a comprehensive resource for researchers in metabolic diseases and drug development.

Mechanism of Action in Cholesterol Homeostasis

CDCA exerts its influence on cholesterol homeostasis through a multi-pronged approach, primarily by activating the farnesoid X receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid and lipid metabolism.[3][8]

Key actions of CDCA include:

-

Inhibition of Bile Acid Synthesis: CDCA is a potent activator of FXR in the liver and intestine.[3] In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[8] In the intestine, FXR activation by CDCA induces the release of fibroblast growth factor 19 (FGF19), which travels to the liver and also suppresses CYP7A1 expression.[9] This negative feedback loop is a cornerstone of bile acid homeostasis.

-

Reduction of Cholesterol Synthesis: CDCA has been shown to suppress hepatic cholesterol synthesis by inhibiting the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[10][11]

-

Modulation of Cholesterol Absorption: The effect of CDCA on cholesterol absorption has been a subject of investigation with some conflicting reports. However, a crossover study in humans found no significant change in cholesterol absorption after CDCA treatment, suggesting that its primary mechanism for reducing biliary cholesterol saturation is not through the inhibition of intestinal cholesterol uptake.[4][12][13]

-

Regulation of Lipoprotein Metabolism: CDCA treatment has been observed to increase plasma LDL cholesterol levels by approximately 10%, an effect attributed to a reduction in the clearance of plasma LDL-apolipoprotein B.[10][11]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative impact of CDCA on key parameters of cholesterol and bile acid metabolism as reported in human studies.

| Parameter | Organ/Tissue | Effect | Quantitative Change | Reference |

| Enzyme Activity | ||||

| Cholesterol 7α-hydroxylase (CYP7A1) | Liver | Inhibition | 83% reduction in activity | [10][11] |

| HMG-CoA Reductase | Liver | Inhibition | 54% reduction in activity | [10][11] |

| Serum Markers | ||||

| 7α-hydroxy-4-cholesten-3-one (C4) | Serum | Decrease | 80% reduction | |

| 7-dehydrocholesterol | Serum | Decrease | 29% reduction | |

| Lipoprotein Metabolism | ||||

| LDL Receptor Binding | Liver | Reduction | 20% reduction | [10][11] |

| Plasma LDL Cholesterol | Blood | Increase | ~10% increase | [10][11] |

| Gallstone Dissolution | ||||

| Cholesterol Saturation Index in Bile | Bile | Decrease | Mean change from 1.52 to 0.98 | [7] |

| Complete Gallstone Dissolution | - | - | 16 out of 50 patients (32%) | [7] |

| Partial Gallstone Dissolution | - | - | 15 out of 50 patients (30%) | [7] |

| Study Parameter | Pre-treatment Value (mean ± SEM) | Post-CDCA Treatment Value (mean ± SEM) | p-value | Reference |

| Cholesterol Absorption | ||||

| [3H]cholesterol absorption (%) | 21.1 ± 4.3 | 22.5 ± 4.4 | Not Significant | [13] |

| Bile Acid Kinetics | ||||

| Chenodeoxycholic acid pool (μmol/kg) | 12.5 ± 5.9 | Varies with dose | - | |

| Cholic acid pool (μmol/kg) | 20.0 ± 8.0 | Markedly decreased | - | |

| Deoxycholic acid pool (μmol/kg) | 28.0 ± 10.0 | Markedly decreased | - |

Key Signaling Pathways Modulated by this compound

The regulatory effects of CDCA on cholesterol homeostasis are mediated by complex signaling networks. The following diagrams illustrate the core pathways involved.

Caption: FXR signaling pathway in the hepatocyte.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of liver microsomal HMGCoA reductase [bio-protocol.org]

- 4. Effects of chenodeoxycholic acid and deoxycholic acid on cholesterol absorption and metabolism in humans - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 5. researchgate.net [researchgate.net]

- 6. Chenodeoxycholic acid: a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - Dialnet [dialnet.unirioja.es]

- 12. Effects of chenodeoxycholic acid and deoxycholic acid on cholesterol absorption and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of deoxycholic, chenodeoxycholic, and cholic acids on intestinal absorption of cholesterol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Biological Functions of Sodium Chenodeoxycholate: A Primary Bile Acid

This technical guide provides a comprehensive overview of the core biological functions of sodium chenodeoxycholate (CDC), a primary bile acid synthesized in the liver from cholesterol.[1][2][3][4][5][6][7] Intended for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, physiological roles, and therapeutic applications of CDC, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Biological Functions of this compound

This compound, along with cholic acid, is one of the two primary bile acids synthesized by the human liver.[2][6] Its fundamental roles extend beyond simple digestion to encompass a complex signaling network that regulates lipid and glucose metabolism, cholesterol homeostasis, and cellular processes.

Role in Digestion and Absorption

As a bile acid, CDC is an amphipathic molecule, possessing both hydrophilic and hydrophobic regions.[6] This property allows it to act as a biological detergent in the small intestine, where it emulsifies dietary fats, cholesterol, and fat-soluble vitamins, forming mixed micelles.[2][6][7][8] This process is crucial for their subsequent digestion by lipases and absorption across the intestinal epithelium.[2][6]

Regulation of Cholesterol Homeostasis

CDC plays a pivotal role in maintaining cholesterol balance within the body. Its synthesis from cholesterol in the liver represents a major pathway for cholesterol catabolism and elimination.[7][9][10] Furthermore, CDC regulates cholesterol levels through several mechanisms:

-

Inhibition of Cholesterol Synthesis: High intracellular concentrations of CDC in the liver suppress the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4][8][11]

-

Inhibition of Bile Acid Synthesis: Through a negative feedback loop mediated by the farnesoid X receptor (FXR), CDC inhibits its own synthesis by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[9][11]

-

Promotion of Biliary Cholesterol Secretion: While inhibiting its synthesis, CDC can enhance the secretion of cholesterol into the bile, thereby promoting its elimination from the body.[8]

Signaling Molecule

Beyond its digestive functions, CDC acts as a potent signaling molecule, primarily through the activation of nuclear and membrane-bound receptors.

-

Farnesoid X Receptor (FXR) Agonist: CDC is the most potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2][3][4] Activation of FXR by CDC triggers a cascade of transcriptional events that regulate bile acid, lipid, and glucose metabolism.[3][12][13]

-

TGR5 Agonist: CDC can also activate the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, a membrane-bound receptor.[4] Activation of TGR5 is implicated in the regulation of energy expenditure, glucose homeostasis, and intestinal motility.[4][14][15][16][17]

Signaling Pathways

The signaling functions of CDC are primarily mediated through the FXR and TGR5 pathways.

Farnesoid X Receptor (FXR) Signaling Pathway

Activation of FXR by CDC leads to the transcription of numerous target genes. A key downstream target is the small heterodimer partner (SHP), which in turn represses the expression of CYP7A1, thus inhibiting bile acid synthesis.[2][12] FXR activation also influences the expression of genes involved in lipid and lipoprotein metabolism, including those encoding for apolipoproteins and transporters.[3][18]

Caption: FXR signaling pathway activated by Chenodeoxycholic Acid.

TGR5 Signaling Pathway

The activation of TGR5 by CDC, particularly in enteroendocrine L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.[4] In the colon, TGR5 activation by CDC can also stimulate chloride secretion, which may contribute to the diarrhea observed as a side effect of CDC therapy.[19] Recent studies have also implicated the TGR5/TRPA1-5-HT pathway in the regulation of intestinal motility by CDC.[14][15][16][17]

Caption: TGR5 signaling pathway initiated by Chenodeoxycholic Acid.

Quantitative Data

The therapeutic use of CDC, particularly for gallstone dissolution, has been quantified in several clinical studies.

| Parameter | Value | Reference |

| Gallstone Dissolution | ||

| Recommended Dose | 13-16 mg/kg/day | [1][20][21] |

| Treatment Duration | Up to 2 years | [1] |

| Complete Dissolution Rate | 13.5% (at 750 mg/day) | [22] |

| Partial or Complete Dissolution Rate | 40.8% (at 750 mg/day) | [22] |

| Recurrence Rate (after stopping therapy) | Up to 50% within a few years | [1][5] |

| Cerebrotendinous Xanthomatosis (CTX) | ||

| Therapeutic Dose | Up to 750 mg/day | [3][4][5] |

| Pediatric Initial Dose | 5-15 mg/kg/day | [8][21] |

| Side Effects | ||

| Transient elevations in serum aminotransferases | Up to 30% of patients | [1][5] |

| Diarrhea | Dose-related | [8] |

Experimental Protocols

Investigating the biological functions of CDC involves a range of in vitro and in vivo experimental models.

In Vitro Model: FXR Activation in HepG2 Cells

This protocol outlines a typical experiment to assess the activation of FXR by CDC in a human hepatoma cell line.

Caption: Experimental workflow for studying CDC's effect on FXR activation.

Methodology:

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Once cells reach 70-80% confluency, the medium is replaced with serum-free medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with CDC for a predetermined time, typically 24 hours, to allow for transcriptional changes.

-

RNA Isolation and RT-qPCR: Total RNA is isolated from the cells using a commercial kit. The expression levels of FXR target genes, such as SHP and CYP7A1, are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR), using appropriate primers and normalizing to a housekeeping gene (e.g., GAPDH).

-

Protein Extraction and Western Blotting: Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against FXR, SHP, and other proteins of interest. After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Model: Cholesterol Metabolism in a Mouse Model

This protocol describes a general approach to studying the effects of CDC on cholesterol and bile acid metabolism in mice.

Methodology:

-

Animal Model: Male C57BL/6J mice are typically used. They are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to water.

-

Dietary Intervention: Mice are fed a standard chow diet or a diet supplemented with a specific concentration of CDC (e.g., 0.5% w/w) for a defined period (e.g., 2 weeks).

-

Sample Collection: At the end of the treatment period, mice are euthanized, and blood, liver, and fecal samples are collected.

-

Biochemical Analysis:

-

Serum Lipids: Serum levels of total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides are measured using enzymatic assays.

-

Hepatic Gene Expression: Hepatic expression of genes involved in cholesterol and bile acid metabolism (e.g., Cyp7a1, Hmgcr, Ldlr) is analyzed by RT-qPCR.

-

Fecal Sterol Excretion: Fecal samples are collected over a 24-hour period, and the excretion of neutral and acidic sterols is quantified by gas chromatography-mass spectrometry (GC-MS) to assess cholesterol absorption and bile acid synthesis.

-

Conclusion

This compound is a multifaceted primary bile acid with crucial roles in digestion, cholesterol homeostasis, and metabolic regulation through its action as a signaling molecule. Its ability to activate FXR and TGR5 pathways has made it a subject of intense research and a therapeutic agent for specific conditions like cholesterol gallstones and cerebrotendinous xanthomatosis. A thorough understanding of its biological functions and the experimental methodologies to study them is essential for the development of novel therapeutics targeting bile acid signaling pathways for a range of metabolic diseases.

References

- 1. Chenodiol (Chenodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chenodeoxycholic acid: Used Therapeutically to dissolve Cholesterol Gallstone_Chemicalbook [chemicalbook.com]

- 6. metabolon.com [metabolon.com]

- 7. medicapharma.com [medicapharma.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Role of Bile Acids in Cholesterol & Lipid Regulation [metabolomics.creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects of treatment with deoxycholic acid and chenodeoxycholic acid on the hepatic synthesis of cholesterol and bile acids in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan- Translational Pediatrics [tp.amegroups.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Chenodeoxycholic acid stimulates Cl− secretion via cAMP signaling and increases cystic fibrosis transmembrane conductance regulator phosphorylation in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mims.com [mims.com]

- 21. UpToDate 2018 [doctorabad.com]

- 22. acpjournals.org [acpjournals.org]

The Intricate Dance: Sodium Chenodeoxycholate and the Gut Microbiota

An In-depth Technical Guide for Researchers and Drug Development Professionals

The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host physiology, influencing everything from metabolism to immunity. A key modulator of this intricate environment is the bile acid pool, with primary bile acids like sodium chenodeoxycholate (CDCA) emerging as significant signaling molecules that shape the composition and function of the gut microbiome. This technical guide provides a comprehensive overview of the multifaceted interactions between this compound and the gut microbiota, offering valuable insights for researchers, scientists, and drug development professionals.

Direct and Indirect Impacts of this compound on Gut Microbiota Composition

This compound exerts both direct antimicrobial effects and indirect influence through the modulation of the host's intestinal environment. Its amphipathic nature allows it to disrupt bacterial cell membranes, leading to the inhibition of certain microbial populations. This selective pressure can significantly alter the gut microbiota's composition.

A notable example of CDCA's direct inhibitory effect is on Clostridium difficile. Research has demonstrated that CDCA can inhibit the germination of C. difficile spores, a critical step in the pathogenesis of C. difficile infection[1][2][3]. It acts as a competitive inhibitor of taurocholate-mediated germination, suggesting a potential therapeutic avenue for preventing this common and often severe hospital-acquired infection[4].

Beyond its direct antimicrobial properties, CDCA indirectly shapes the gut microbial community by activating host nuclear receptors, primarily the farnesoid X receptor (FXR). This activation triggers a cascade of downstream signaling events that alter the gut environment, thereby influencing microbial composition.

Studies in weaned piglets have provided quantitative insights into these changes. Dietary supplementation with CDCA has been shown to alter the relative abundance of specific bacterial genera.

| Phylum/Genus | Change with CDCA Supplementation | Reference |

| Firmicutes | No significant change at the phylum level | [4] |

| Bacteroidetes | No significant change at the phylum level | [4] |

| Prevotella 9 | Increased relative abundance | [4] |

| Prevotellaceae TCG-001 | Increased relative abundance | [4] |

| Dorea | Decreased relative abundance | [4] |

In human studies involving patients with gallstones, treatment with a combination of ursodeoxycholic acid (UDCA) and CDCA also led to notable shifts in the gut microbiota. A significant decrease in the abundance of the Erysipelotrichi lineage was observed in patients who responded favorably to the treatment, while an increase in the phylum Firmicutes was associated with a poor response[5]. These findings highlight the potential of monitoring gut microbiota composition as a predictive biomarker for treatment efficacy.

Signaling Pathways: The Central Role of FXR and TGR5

The biological effects of this compound on the gut and the host are largely mediated through two key receptors: the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled receptor 5 (TGR5), a membrane-bound receptor.

Farnesoid X Receptor (FXR) Signaling

CDCA is a potent natural agonist of FXR. In the intestine, activation of FXR by CDCA initiates a complex signaling cascade that regulates bile acid homeostasis, intestinal barrier function, and inflammation.

FXR signaling pathway in an enterocyte.

Upon entering the enterocyte, CDCA binds to and activates FXR. Activated FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus where it binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of intestinal FXR activation include:

-

Fibroblast Growth Factor 19 (FGF19): Upregulation of FGF19 in the ileum leads to its secretion into the portal circulation. FGF19 then acts on hepatocytes to suppress bile acid synthesis, creating a negative feedback loop.

-

Small Heterodimer Partner (SHP): This nuclear receptor, induced by FXR, plays a role in regulating the expression of genes involved in bile acid transport.

-

Intestinal Bile Acid-Binding Protein (IBABP): IBABP facilitates the transport of bile acids within the enterocyte.

-

Organic Solute Transporter alpha and beta (OSTα/β): These transporters are located on the basolateral membrane of enterocytes and are responsible for the efflux of bile acids into the portal circulation.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

CDCA can also activate TGR5, which is expressed on the apical membrane of various intestinal cells, including enteroendocrine L-cells. Activation of TGR5 by bile acids in the gut lumen triggers a signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1).

TGR5 signaling cascade in an L-cell.

The binding of CDCA to TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the secretion of GLP-1. GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis by stimulating insulin secretion, suppressing glucagon release, and slowing gastric emptying.

Experimental Protocols for Studying CDCA-Microbiota Interactions

A thorough investigation of the interplay between this compound and the gut microbiota requires robust and standardized experimental protocols. The following sections outline key methodologies for microbiota analysis and bile acid profiling.

Gut Microbiota Analysis via 16S rRNA Gene Sequencing

This technique is widely used to profile the taxonomic composition of the gut microbiota.

Workflow for 16S rRNA gene sequencing.

Detailed Methodology:

-

Fecal Sample Collection and Storage: Fecal samples should be collected and immediately frozen at -80°C to preserve the microbial DNA.

-

DNA Extraction: Several commercial kits are available for fecal DNA extraction. A common and effective method involves mechanical disruption of bacterial cells using bead-beating, followed by chemical lysis and DNA purification[3][6].

-

PCR Amplification of the 16S rRNA Gene: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers.

-

Library Preparation: The PCR amplicons are purified, and sequencing adapters and barcodes are ligated to the ends of the DNA fragments.

-

High-Throughput Sequencing: The prepared library is sequenced using platforms such as the Illumina MiSeq.

-

Bioinformatic Analysis: The raw sequencing reads are processed using pipelines like QIIME or DADA2. This involves quality filtering, denoising, merging of paired-end reads, chimera removal, and assigning taxonomy to the resulting amplicon sequence variants (ASVs).

-

Statistical Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to assess changes in the microbial community structure. Statistical tests are used to identify differentially abundant taxa between different treatment groups.

Fecal Bile Acid Profiling using UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of individual bile acids in complex biological matrices like feces.

Detailed Methodology:

-

Fecal Sample Homogenization: A known weight of frozen fecal sample is homogenized in a suitable solvent, typically a mixture of methanol or ethanol and water[5][7].

-

Extraction: Bile acids are extracted from the homogenate. This may involve protein precipitation and/or solid-phase extraction (SPE) to remove interfering substances.

-

UPLC Separation: The extracted bile acids are separated on a reverse-phase UPLC column. The choice of column and mobile phase gradient is critical for resolving isomeric bile acids.

-

MS/MS Detection: The separated bile acids are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive quantification of each bile acid based on its unique precursor-to-product ion transition.

-

Quantification: The concentration of each bile acid is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard.

Implications for Drug Development and Future Perspectives

The profound impact of this compound on the gut microbiota and host signaling pathways has significant implications for drug development. Targeting the CDCA-FXR-microbiota axis holds promise for the treatment of a range of conditions, including:

-

Clostridium difficile infection: The inhibitory effect of CDCA on C. difficile spore germination suggests its potential as a non-antibiotic therapeutic or prophylactic agent.

-

Metabolic diseases: By modulating GLP-1 secretion and influencing the gut microbiota, CDCA and its derivatives could be explored for the management of type 2 diabetes and obesity.

-

Inflammatory Bowel Disease (IBD): The anti-inflammatory effects of FXR activation in the gut make it an attractive target for IBD therapies.

-

Cholestatic liver diseases: Synthetic FXR agonists, which are derivatives of CDCA, are already in clinical use for the treatment of primary biliary cholangitis.

Future research should focus on elucidating the precise molecular mechanisms by which specific gut microbial species interact with CDCA and influence host physiology. A deeper understanding of these interactions will be crucial for the development of targeted therapies that leverage the therapeutic potential of the gut microbiota and bile acid signaling. Furthermore, investigating the long-term effects of CDCA administration on the gut microbiome and host health in diverse human populations will be essential for its safe and effective clinical application.

References

- 1. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collecting Fecal Samples for Microbiome Analyses in Epidemiology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Choice of bacterial DNA extraction method from fecal material influences community structure as evaluated by metagenomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

exploring the signaling pathways affected by sodium chenodeoxycholate

An In-depth Technical Guide to the Signaling Pathways Modulated by Sodium Chenodeoxycholate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the sodium salt of chenodeoxycholic acid (CDCA), is a primary bile acid synthesized from cholesterol in the liver.[1] Beyond its classical role in fat digestion, it is a critical signaling molecule that modulates a complex network of intracellular pathways.[1][2] It exerts significant influence over metabolic homeostasis, inflammation, and cellular apoptosis primarily through the activation of nuclear receptors and G protein-coupled receptors.[3][4] Understanding the intricate signaling cascades affected by this compound is paramount for developing therapeutics targeting a range of conditions, including metabolic diseases, cholestatic liver disorders, and cancer.[3][5] This guide provides a detailed exploration of the core signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams to facilitate comprehension and further research.

Core Signaling Pathways Affected by this compound

Farnesoid X Receptor (FXR) Signaling Pathway

The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine, serving as a primary sensor for bile acids.[4] CDCA is the most potent natural endogenous agonist for FXR.[1][6] The activation of FXR by this compound is a central mechanism for maintaining bile acid homeostasis and regulating lipid and glucose metabolism.[4][7]

Upon binding, this compound induces a conformational change in FXR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. Key downstream effects include the suppression of bile acid synthesis by inhibiting the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the process.[6] Simultaneously, it promotes bile acid transport and efflux from hepatocytes by upregulating transporters like the Bile Salt Export Pump (BSEP) and the organic solute transporters OSTα and OSTβ.[6][8][9]

Caption: FXR signaling pathway activated by this compound.

Takeda G protein-coupled Receptor 5 (TGR5) Signaling Pathway

TGR5 (also known as GPBAR1) is a G protein-coupled receptor located on the cell membrane of various tissues, including intestinal L-cells, brown adipose tissue, and skeletal muscle.[10] Unlike the nuclear receptor FXR, TGR5 activation initiates rapid, non-genomic signaling cascades. CDCA is a known natural agonist for TGR5.[3]

Upon binding of this compound, TGR5 couples to Gαs proteins, which activates adenylyl cyclase.[10] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[10][11] In intestinal enteroendocrine L-cells, this cascade stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that improves glucose tolerance.[12] In brown adipose tissue and muscle, TGR5 activation enhances energy expenditure.[10] A recent study also linked CDCA-mediated TGR5 activation to the TRPA1-5-HT signaling axis, which influences intestinal motility.[13]

Caption: TGR5 signaling cascade initiated by this compound.

Apoptosis Signaling Pathways

High concentrations of hydrophobic bile acids like CDCA can be cytotoxic and induce apoptosis (programmed cell death).[14][15] This effect is particularly relevant in cholestatic liver diseases and has been studied in the context of cancer therapy.[14] The mechanisms are multifactorial and involve both intrinsic (mitochondrial) and extrinsic pathways.

CDCA can induce apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress.[15] This oxidative stress can trigger the mitochondrial permeability transition (MPT), causing a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytosol.[15][16] Cytochrome c release activates caspase-9 and the downstream executioner caspase-3, leading to the cleavage of cellular proteins and cell death.[15] Furthermore, CDCA has been shown to up-regulate death receptors, engaging the extrinsic apoptosis pathway, and activate the JNK signaling cascade, which also contributes to apoptosis.[14]

Caption: Apoptosis pathways induced by this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and its derivatives on various signaling pathways.

Table 1: FXR Pathway Modulation

| Parameter Measured | Cell/Animal Model | Agonist & Concentration | Result | Reference |

|---|---|---|---|---|

| FXR Activation (EC50) | In vitro assay | CDCA | 8.3 µM | [6] |

| CYP7A1 Gene Expression | Sandwich-Cultured Human Hepatocytes (SCHH) | CDCA (100 µM) | Decreased | [6] |

| OSTα/β Protein Expression | Sandwich-Cultured Human Hepatocytes (SCHH) | CDCA (100 µM) | >2.5-fold (OSTα) and >10-fold (OSTβ) induction | [6] |

| BSEP mRNA Expression | HepG2 cells | CDCA | 750-fold increase | [9] |

| Fxr and Fgf15 mRNA | Ileum of NASH mice | Sodium Cholate (SC) treatment | Significantly increased |[8] |

Table 2: Apoptosis and Cytotoxicity

| Parameter Measured | Cell Line | Agent & Concentration | Result | Reference |

|---|---|---|---|---|

| Apoptosis Induction | BCS-TC2 human colon adenocarcinoma cells | CDCA | Detected after 30 min - 2 h | [15] |

| Apoptosis Induction | NTCP-positive HCC cells | Hydrophobic bile acids (incl. CDC) | JNK-dependent apoptosis and ER stress | [14] |

| Intestinal Ca2+ Absorption | Chick duodenal loop | High concentration NaDOC | Inhibited via oxidative stress and apoptosis |[16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols cited in the literature.

Cell Culture and Treatment

-

Cell Lines: Studies on apoptosis and signaling have utilized various cell lines, including human colon adenocarcinoma cells (BCS-TC2)[15], hepatocellular carcinoma (HCC) cells[14], and HepG2 cells.[9]

-

Treatment Protocol: For in vitro experiments, cells are typically cultured to a certain confluency before being treated with this compound or other bile acids at specified concentrations (e.g., 100 µM CDCA) for various time points (e.g., 30 minutes to 24 hours).[6][15][17]

Western Blot Analysis

Western blotting is a standard technique used to detect and quantify specific proteins.

-

Lysate Preparation: Cells or tissues are lysed to extract total protein.

-

Electrophoresis and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[13]

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat dry milk) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Tph1, OSTα/β, phosphorylated kinases).[6][13]

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using chemiluminescence.

Caption: General workflow for Western Blot analysis.

Real-Time Quantitative PCR (qPCR)

qPCR is used to measure the mRNA expression levels of specific genes.

-

RNA Extraction: Total RNA is isolated from cell or tissue samples.

-

Reverse Transcription: RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The fluorescence is measured in real-time to quantify the amount of amplified DNA.

-

Data Analysis: Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method. This method was used to determine the mRNA levels of Fxr, Fgf15, and inflammatory cytokines in mouse models.[7][8]

Animal Studies

-

NASH Model: A common model for non-alcoholic steatohepatitis (NASH) involves feeding mice a high-fat and high-cholesterol (HFHC) diet for an extended period (e.g., 20 weeks) to induce steatosis, inflammation, and fibrosis.[7]

-

Treatment Administration: In these models, sodium cholate or other compounds are administered daily via intragastric gavage starting at a specific time point during the diet regimen.[7]

-

Tissue Analysis: At the end of the study, tissues (e.g., liver, ileum) are harvested for analysis using methods like qPCR, Western blotting, and histology (e.g., H&E and Masson staining).[8][18]

Conclusion

This compound is a pleiotropic signaling molecule that plays a central role in cellular regulation far beyond its digestive functions. Its effects are primarily mediated through the activation of the nuclear receptor FXR and the membrane-bound receptor TGR5, which together orchestrate a complex response regulating bile acid, lipid, and glucose metabolism, as well as inflammation and cell survival. At high concentrations, it can trigger oxidative stress and induce apoptosis, an area of interest for cancer research. The detailed understanding of these pathways, supported by robust quantitative data and standardized experimental protocols, is essential for drug development professionals and researchers aiming to harness the therapeutic potential of modulating bile acid signaling.

References

- 1. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iroatech.com [iroatech.com]

- 6. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sodium taurocholate cotransporting polypeptide mediates dual actions of deoxycholic acid in human hepatocellular carcinoma cells: enhanced apoptosis versus growth stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sodium deoxycholate inhibits chick duodenal calcium absorption through oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of drug–drug interactions among active components of Xuebijing in inhibiting LPS-induced TLR4 signaling and NO production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Role of Sodium Chenodeoxycholate in Metabolic Syndrome Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease and type 2 diabetes. Emerging research has identified bile acids, traditionally known for their role in digestion, as critical signaling molecules in metabolic regulation. Sodium chenodeoxycholate (CDCA), a primary bile acid, has garnered significant attention for its potent effects on glucose and lipid metabolism. This is primarily mediated through its interaction with the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). This technical guide provides an in-depth overview of CDCA's mechanisms of action, summarizes key quantitative findings from preclinical and clinical studies, details essential experimental protocols for its investigation, and presents its core signaling pathways through standardized visualizations.

Introduction to Metabolic Syndrome and the Role of Bile Acids

Metabolic syndrome is characterized by a cluster of risk factors including central obesity, insulin resistance, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), and hypertension. The pathophysiology is complex, involving intricate interactions between genetic predisposition and environmental factors.

Bile acids are amphipathic molecules synthesized from cholesterol in the liver.[1][2] The primary human bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][2][3] Beyond their classical role in facilitating lipid absorption, bile acids function as hormones by activating specific receptors, thereby regulating their own synthesis and influencing systemic metabolism.[4][5][6] CDCA is a potent endogenous agonist for both FXR and TGR5, placing it at a critical intersection of metabolic control.[4][5]

Core Signaling Pathways of CDCA in Metabolic Regulation

CDCA exerts its pleiotropic metabolic effects primarily through two key receptors: the nuclear receptor FXR and the membrane-bound receptor TGR5.

The Farnesoid X Receptor (FXR) Pathway

CDCA is the most potent endogenous ligand for FXR.[6] As a nuclear receptor, FXR acts as a transcription factor that regulates genes involved in bile acid, lipid, and glucose homeostasis.[4][5][6]

-

Lipid Metabolism: Upon activation by CDCA, hepatic FXR initiates a signaling cascade that leads to a reduction in serum triglycerides.[7] It inhibits the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenic genes, thereby decreasing de novo lipogenesis.[7] FXR activation also influences very-low-density lipoprotein (VLDL) assembly and clearance.[7] In some human studies, however, FXR activation by CDCA has been associated with an increase in LDL cholesterol, an effect potentially linked to reduced clearance of plasma LDL.[8][9]

-

Glucose Metabolism: FXR plays a crucial role in maintaining glucose homeostasis. Its activation in the liver suppresses the expression of key gluconeogenic enzymes, leading to reduced hepatic glucose production. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals back to the liver to improve metabolic control.[10][11]

-

Bile Acid Homeostasis: A primary function of the CDCA-FXR axis is the negative feedback regulation of bile acid synthesis. FXR activation induces the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[4][10]

The Takeda G-protein-coupled Receptor 5 (TGR5) Pathway

CDCA also activates TGR5, a G-protein coupled receptor expressed on the cell surface of various tissues, including intestinal L-cells, macrophages, and brown adipose tissue.[12][13]

-

GLP-1 Secretion: In intestinal enteroendocrine L-cells, TGR5 activation by CDCA stimulates the secretion of glucagon-like peptide-1 (GLP-1).[12][14] This is mediated through a Gαs-protein that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[12][15][16] GLP-1 is a potent incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon release, and slows gastric emptying, thereby contributing to improved glycemic control.[12][14][15]

-

Anti-Inflammatory Effects: TGR5 activation in macrophages has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key driver of inflammation in metabolic syndrome.

-

Energy Expenditure: In brown adipose tissue and muscle, TGR5 activation increases energy expenditure by promoting the conversion of inactive thyroid hormone (T4) to the active form (T3).[13]

Quantitative Impact of CDCA on Metabolic Parameters

The following tables summarize quantitative data from human clinical trials investigating the effects of CDCA on key metabolic markers.

Table 1: Effects of CDCA on Glucose Homeostasis and Gut Hormones

| Parameter | Study Population | CDCA Dose | Key Finding | Reference |

|---|---|---|---|---|

| GLP-1 | 11 RYGB-operated patients | 1250 mg (oral) | Increased from basal 14.3 pmol/L to peak 29.1 pmol/L vs. placebo. | [3][17] |

| GLP-1 | 9 T2D patients & 10 healthy controls | Bolus instillation | Elicited a significant increase in GLP-1 levels vs. placebo in both groups (p < 0.05). | [9][18] |

| GLP-1 | 12 healthy volunteers | 15 mmol/L (intraduodenal) | Small but significant increase in secretion within 60 minutes (P = 0.016). | [19][20] |

| C-peptide | 11 RYGB-operated patients | 1250 mg (oral) | Significantly increased C-peptide levels vs. placebo (p < 0.05). | [3] |

| C-peptide | 12 healthy volunteers | 15 mmol/L (intraduodenal) | Attenuated C-peptide release after an oGTT (P = 0.013). | [19][20] |

| Insulin | 12 healthy volunteers | 15 mmol/L (intraduodenal) | Attenuated insulin release after an oGTT (P = 0.011). | [19][20] |

| Plasma Glucose | T2D patients & healthy controls | Bolus instillation | No significant effect on plasma glucose concentrations. |[9][18] |

Table 2: Effects of CDCA on Lipid Profiles

| Parameter | Study Population | CDCA Dose | Key Finding | Reference |

|---|---|---|---|---|

| Triglycerides | 10 men with hypertriglyceridemia | 750 mg/day | Mean serum triglycerides fell by 47% from initial values (p < 0.01). | [6][21] |

| Triglycerides | Patients with hyperlipoproteinemia | 750 mg/day | Decreased serum triglycerides by 15-20% over 3 months. | |

| Triglycerides | 8 normolipemic patients | 1000 mg/day | Decreased serum triglycerides by an average of 26%. | [22] |

| HDL Cholesterol | 8 normolipemic patients | 1000 mg/day | Decreased mean HDL cholesterol by 46%. | [22] |

| LDL Cholesterol | 12 male subjects | 15 mg/kg/day | Increased plasma LDL cholesterol by ~10% due to reduced clearance. | [8][9] |

| Total Cholesterol | Patients with hyperlipoproteinemia | 750 mg/day | Remained unchanged. | |

Key Experimental Protocols in CDCA Research

Investigating the metabolic effects of CDCA often involves rodent models of metabolic syndrome, such as diet-induced obese (DIO) or genetically modified mice (e.g., db/db, ob/ob).

Administration of CDCA via Oral Gavage in Mice

Oral gavage is a common method for precise administration of CDCA in experimental studies.

Materials:

-

This compound (CDCA) powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)

-

Animal scale

-

Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)

-

1 mL syringes

Protocol:

-